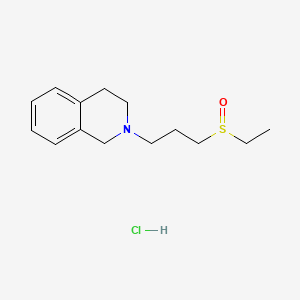
Esproquin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esproquin Hydrochloride is a chemical compound known for its positive inotropic effects, which means it can increase the strength of heart muscle contractions. It is derived from tetrahydroisoquinoline and acts as an α2-adrenergic receptor agonist . This compound has shown potential in the treatment of chronic heart failure due to its cardiovascular actions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Esproquin Hydrochloride involves the reaction of 3-ethylsulfinylpropylamine with 3,4-dihydroisoquinoline under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the final product. The compound is then subjected to rigorous quality control measures before being packaged for distribution.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding amine, which may alter its pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Esproquin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of α2-adrenergic receptor agonists and their interactions with other molecules.
Biology: Researchers use it to investigate the physiological effects of α2-adrenergic receptor activation, particularly in cardiovascular studies.
Medicine: Its potential use in treating chronic heart failure makes it a subject of clinical research.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用機序
Esproquin Hydrochloride exerts its effects by binding to α2-adrenergic receptors, which are G protein-coupled receptors found in various tissues, including the heart. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in increased calcium ion influx into cardiac muscle cells. This increased calcium ion concentration enhances the contractility of the heart muscle, thereby exerting a positive inotropic effect .
Similar Compounds:
Clonidine: Another α2-adrenergic receptor agonist used primarily for its antihypertensive effects.
Guanfacine: Similar to clonidine, it is used to treat hypertension and attention deficit hyperactivity disorder.
Methyldopa: An α2-adrenergic receptor agonist used in the management of hypertension.
Uniqueness: this compound is unique in its strong positive inotropic effect, making it particularly valuable in the treatment of chronic heart failure. Unlike other α2-adrenergic receptor agonists, which are primarily used for their antihypertensive properties, this compound’s ability to enhance heart muscle contractility sets it apart .
特性
CAS番号 |
23486-22-8 |
|---|---|
分子式 |
C14H22ClNOS |
分子量 |
287.8 g/mol |
IUPAC名 |
2-(3-ethylsulfinylpropyl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-2-17(16)11-5-9-15-10-8-13-6-3-4-7-14(13)12-15;/h3-4,6-7H,2,5,8-12H2,1H3;1H |
InChIキー |
ATLSSFQKJXKSHB-UHFFFAOYSA-N |
SMILES |
CCS(=O)CCCN1CCC2=CC=CC=C2C1.Cl |
正規SMILES |
CCS(=O)CCCN1CCC2=CC=CC=C2C1.Cl |
その他のCAS番号 |
23486-22-8 |
関連するCAS |
37517-33-2 (Parent) |
同義語 |
esproquin esproquin hydrochloride NC 7197 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



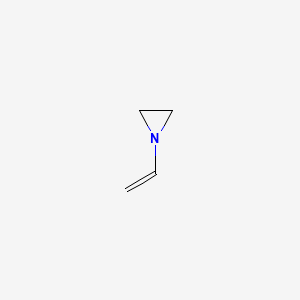
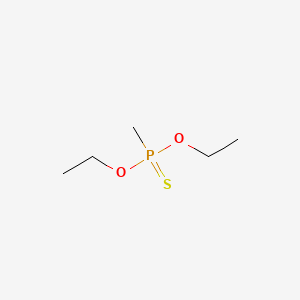
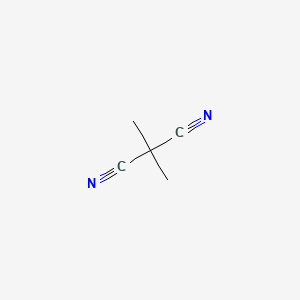

![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)
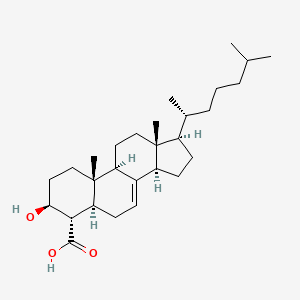
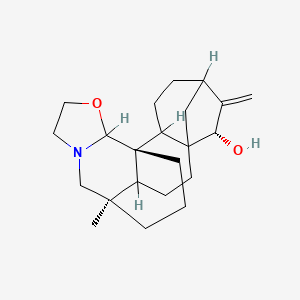
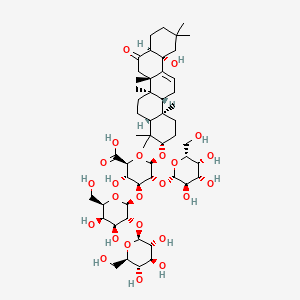
![(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione](/img/structure/B1205583.png)

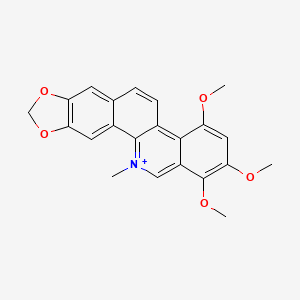

![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)
![(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1205593.png)